molecular formula C17H16ClN3O B1683510 YM 976 CAS No. 191219-80-4

YM 976

货号: B1683510
CAS 编号: 191219-80-4
分子量: 313.8 g/mol
InChI 键: MNHXYNNKDDXKNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

YM-976,也称为其IUPAC名称4-(3-氯苯基)-1,7-二乙基吡啶并[2,3-d]嘧啶-2(1H)-酮,是一种磷酸二酯酶4抑制剂。 该化合物因其潜在的治疗应用而受到关注,特别是在炎症性疾病和哮喘的治疗中 .

科学研究应用

Pharmacological Applications

YM 976 has been extensively studied for its pharmacological properties, particularly its role in modulating immune responses and inflammation. The following table summarizes its key pharmacological applications:

Application Description
Anti-inflammatory Inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in various models.
Respiratory Diseases Explored as a treatment for asthma and COPD due to its ability to enhance pulmonary function.
Drug Discovery Used as a reference compound in the development of new pharmaceuticals targeting similar pathways.

Mechanistic Studies

Research indicates that this compound enhances cAMP signaling pathways, which play a crucial role in various biological processes. This elevation is linked to:

  • Reduced Cytokine Production : By enhancing cAMP levels, this compound decreases the release of inflammatory cytokines.
  • Improved Pulmonary Function : Its application in respiratory conditions shows promise in ameliorating symptoms associated with airway inflammation.

Clinical Research Insights

While specific clinical trials involving this compound may be limited, its potential has been highlighted through various preclinical studies and case studies focusing on its effects on inflammatory pathways. For instance:

  • Case Study Example : A study assessing the pharmacokinetic properties of this compound demonstrated its efficacy in modulating immune responses in animal models, suggesting potential benefits for human applications .

准备方法

合成路线和反应条件

YM-976的合成涉及在乙酸铵存在下,3-氯苯甲醛与乙酰乙酸乙酯反应生成4-(3-氯苯基)-3-丁烯-2-酮。 然后,该中间体与胍反应生成最终产物YM-976 .

工业生产方法

YM-976的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高纯度试剂和受控的反应条件,以确保最终产品的稳定性和质量 .

化学反应分析

反应类型

YM-976由于存在氯苯基,主要进行取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,与胺的取代反应可以生成YM-976的各种胺衍生物 .

相似化合物的比较

类似化合物

YM-976的独特性

YM-976的独特之处在于其特定的化学结构,这使得抗炎活性能够与催吐作用明显分离。 这使其成为研究和潜在治疗应用的宝贵化合物 .

生物活性

YM 976, chemically known as 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, is a selective phosphodiesterase type 4 (PDE4) inhibitor with significant potential in therapeutic applications, particularly in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . This compound has been the subject of various studies exploring its biological activity, mechanism of action, and clinical implications.

Target and Inhibition

This compound primarily inhibits PDE4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases cAMP levels within cells, leading to enhanced anti-inflammatory responses. The increase in cAMP activates protein kinase A (PKA), which subsequently modulates various downstream signaling pathways associated with inflammation .

Biochemical Pathways

The key biochemical pathway influenced by this compound is the cAMP-PKA pathway. This pathway plays a crucial role in regulating immune responses and inflammation. Specifically, PDE4 inhibition results in:

  • Increased phosphorylation of cAMP-responsive element binding protein (CREB) : This promotes the transcription of anti-inflammatory cytokines.
  • Suppression of pro-inflammatory cytokines : The modulation of cytokine release from immune cells such as macrophages and T cells contributes to its therapeutic effects .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various preclinical studies. For instance, it exhibited an effective dose (ED50) of approximately 2.8 mg/kg in animal models, comparable to other PDE4 inhibitors like rolipram . The compound's low emetogenicity is particularly noteworthy; it has a maximal non-emetic dose of 10 mg/kg, suggesting a favorable safety profile compared to rolipram .

Clinical Studies

A controlled trial assessed the efficacy of this compound in patients with COPD. Although the study was ultimately stopped for futility after an interim analysis indicated no significant improvement compared to placebo across various doses (0.1 mg, 0.4 mg, and 1.0 mg), some preliminary efficacy signals were observed at the highest dose for specific endpoints like forced expiratory volume (FEV) . These findings highlight the need for further investigation into optimal dosing and patient selection.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Parameter This compound Rolipram
IC50 (PDE4 inhibition) 2.2 nM1.2 nM
ED50 (anti-inflammatory) 2.8 mg/kg3.5 mg/kg
Max Non-Emetic Dose 10 mg/kg1 mg/kg
Clinical Efficacy Signal Not significantN/A

Study on Emetogenicity Mechanisms

Research investigating the mechanisms behind the low emetogenicity of this compound identified that its selective inhibition of PDE4 does not significantly penetrate the brain compared to rolipram. This difference may explain its reduced side effects related to nausea and vomiting .

Modulation of Immune Responses

Further studies have shown that this compound effectively modulates both innate and adaptive immune responses by reducing cytokine release from T helper cells (Th1, Th2, Th17). This regulatory effect underscores its potential utility in treating various inflammatory conditions .

Future Directions

Given its promising biological activity and safety profile, future research on this compound should focus on:

  • Optimizing dosing regimens : Further clinical trials are needed to determine effective dosing strategies that maximize therapeutic benefits while minimizing side effects.
  • Exploring combination therapies : Investigating the efficacy of this compound in combination with other anti-inflammatory agents could enhance treatment outcomes.
  • Understanding pharmacokinetics : Detailed studies on the pharmacokinetics and pharmacodynamics will help elucidate its action in different patient populations.

属性

IUPAC Name

4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHXYNNKDDXKNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424991
Record name 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191219-80-4
Record name 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191219-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM-976
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191219804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-976
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GQT2M8W42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Chlorosulfonyl isocyanate (0.8 ml, 9 mmol) was added to a tetrahydrofuran (50 ml) solution of 3-(3-chlorobenzoyl)-6-ethyl-2-ethylaminopyridine (2.6 g, 9 mmol) under ice-cooling, followed by stirring for 1 hour under ice-cooling. To the reaction solution were added water and saturated sodium bicarbonate aqueous solution in that order, followed by 30 minutes of stirring at room temperature. This was adjusted to pH 10 with 1 N sodium hydroxide aqueous solution and extracted with chloroform. After drying the organic layer over anhydrous magnesium sulfate, magnesium sulfate was removed by filtration and the resulting filtrate was concentrated under a reduced pressure. Thereafter, the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one (1.7 g, 60%) in the form of crystals.
Quantity
0.8 mL
Type
reactant
Reaction Step One
Name
3-(3-chlorobenzoyl)-6-ethyl-2-ethylaminopyridine
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
YM 976
Reactant of Route 2
Reactant of Route 2
YM 976
Reactant of Route 3
Reactant of Route 3
YM 976
Reactant of Route 4
Reactant of Route 4
YM 976
Reactant of Route 5
Reactant of Route 5
YM 976
Reactant of Route 6
YM 976

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。